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Introduction
(-)-Catechin, a prominent flavonoid found in various foods and beverages, including tea, wine,

and cocoa, has garnered significant attention for its potential health benefits, primarily

attributed to its potent antioxidant properties.[1][2] However, a comprehensive understanding of

its safety profile, encompassing potential toxicity and genotoxicity, is paramount for its

application in pharmaceutical and nutraceutical development. This technical guide provides a

detailed overview of the existing toxicological and genotoxicological data on (-)-catechin and

related catechins, with a focus on experimental methodologies, quantitative data, and the

underlying molecular mechanisms.

In Vitro Toxicity
Studies on the in vitro toxicity of catechins have revealed a dose-dependent dual effect, acting

as both an antioxidant at lower concentrations and a pro-oxidant at higher concentrations.[2][3]

This pro-oxidant activity is often linked to the generation of reactive oxygen species (ROS),

such as hydrogen peroxide (H₂O₂), particularly in cell culture media.[4]

Cytotoxicity in Various Cell Lines
The cytotoxic effects of catechins have been evaluated in a range of cancerous and normal cell

lines. Generally, cancerous cells appear to be more susceptible to the cytotoxic effects of
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catechins compared to their normal counterparts. For instance, epigallocatechin gallate

(EGCG), a major catechin, has demonstrated more pronounced antiproliferative effects

towards oral tumorigenic cells (CAL27, HSC-2, and HSG(1)) than normal oral fibroblasts (GN56

and HGF-1).

The mechanism of cytotoxicity often involves the induction of oxidative stress, leading to a

collapse of the mitochondrial membrane potential and subsequent cell death. The addition of

catalase, an enzyme that degrades H₂O₂, has been shown to decrease the toxicity of EGCG,

confirming the role of ROS in this process.

Table 1: In Vitro Cytotoxicity of Catechins
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Cell Line
Catechin/Extra
ct

Concentration
Observed
Effect

Reference

Human Oral

Cancer (CAL27,

HSC-2, HSG(1))

Green Tea

Extract, EGCG
Not specified

More

pronounced

antiproliferative

effects compared

to normal cells.

Rat Hepatocytes EGCG ≥ 10 µmol/L

Signs of cellular

injury, decreased

hepatocyte

function, decline

in mitochondrial

membrane

potential.

Rat Hepatocytes EGCG High doses

Significant

increase in ROS

formation.

Human

Periodontal

Ligament

Fibroblasts

(hPDLFs)

EGCG
Lowest

concentration

37%

proliferation.

Human Dental

Pulp Fibroblasts
EGCG

Lowest

concentration
99% viability.

T24 Human

Bladder Cancer

Cells

Oligomers of

catechin,

epicatechin, and

resveratrol

9 µM

Reduced cell

viability to

66.4%, 57.4%,

and 59%

respectively after

24h.
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Human

Leukemia (HL-

60)

Catechin Not specified

Increased

formation of 8-

oxodG (oxidative

DNA lesion).

In Vivo Toxicity
Animal studies have been conducted to assess the systemic toxicity of catechins. A 90-day

dietary administration of green tea catechins (GTC) to F344 rats established a No Observed

Adverse Effect Level (NOAEL).

Table 2: In Vivo Toxicity of Green Tea Catechins (GTCs) in F344 Rats (90-Day Study)
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Sex Dose Group

Average
Daily Intake
(mg/kg
bw/day)

Key
Findings

NOAEL
(mg/kg
bw/day)

Reference

Male 0.3% 180
No adverse

effects.
764

Male 1.25% 764
No adverse

effects.
764

Male 5.0% 3525

Reduced

body weight,

increased

alanine

transaminase

(ALT) and

alkaline

phosphatase,

increased

relative liver

weight.

764

Female 0.3% 189
No adverse

effects.
820

Female 1.25% 820
No adverse

effects.
820

Female 5.0% 3542

Increased

ALT,

aspartate

transaminase

(AST), and

alkaline

phosphatase,

increased

relative liver

weight.

820
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These findings suggest that at very high doses, catechins can induce liver toxicity, as indicated

by elevated liver enzymes. However, at lower, more physiologically relevant doses, no adverse

effects were observed.

Genotoxicity Studies
A battery of genotoxicity assays has been employed to evaluate the potential of catechins to

induce genetic damage. The results present a mixed but generally reassuring profile, with in

vitro assays sometimes showing positive results that are not replicated in vivo.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test, which assesses the potential of a substance to cause point mutations in

bacteria, has generally shown negative results for green tea catechin preparations. This

suggests that catechins are not mutagenic in this bacterial system.

In Vitro Chromosomal Aberration Assay
In contrast to the Ames test, some in vitro studies have reported positive results in

chromosomal aberration assays using cultured mammalian cells, such as Chinese hamster

lung (CHL/IU) cells. These studies indicate that under specific in vitro conditions, catechins can

induce structural chromosome damage. The mechanism for this is thought to be mediated by

the generation of H₂O₂ in the culture medium. The addition of catalase has been shown to

suppress these chromosomal aberrations, supporting the role of H₂O₂.

In Vitro Mouse Lymphoma Assay
Positive responses have also been observed in the in vitro mouse lymphoma L5178Y/tk assay,

further suggesting a potential for in vitro clastogenicity.

In Vivo Micronucleus Test
Crucially, in vivo studies have not corroborated the positive in vitro findings. The bone marrow

micronucleus test in both mice and rats, which assesses chromosome damage in developing

red blood cells, has shown no significant increase in micronucleated polychromatic

erythrocytes, even at high doses up to 2000 mg/kg. This indicates a lack of in vivo genotoxic

activity under the conditions tested.
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Table 3: Summary of Genotoxicity Studies on a Green Tea Catechin Preparation

Assay System Result Reference

Bacterial Reverse

Mutation Assay (Ames

Test)

Salmonella

typhimurium
Negative

Chromosomal

Aberration Assay

Cultured Chinese

Hamster Lung

(CHL/IU) cells

Positive

Mouse Lymphoma

L5178Y/tk Assay

Cultured mouse

lymphoma cells
Positive

Bone Marrow

Micronucleus Test
ICR CD Mice

Negative (up to 2000

mg/kg)

Bone Marrow

Micronucleus Test
SD Rats

Negative (up to 2000

mg/kg)

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are

auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test

measures the ability of a substance to cause mutations that revert the bacteria to a

prototrophic state, allowing them to grow on a histidine-free medium.

Methodology:

The bacterial strains are exposed to the test substance at various concentrations, both

with and without a metabolic activation system (e.g., rat liver S9 fraction). The S9 fraction

is included to mimic mammalian metabolism, as some chemicals only become mutagenic

after being metabolized.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The treated bacteria are plated on a minimal agar medium lacking histidine.

The plates are incubated for 48-72 hours.

The number of revertant colonies (colonies that have mutated back to being able to

synthesize histidine) is counted. A significant, dose-dependent increase in the number of

revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Chromosomal Aberration Assay
This assay evaluates the potential of a test substance to induce structural chromosomal

abnormalities in cultured mammalian cells.

Principle: Actively dividing cells are exposed to the test substance, and then arrested in

metaphase, a stage of cell division where chromosomes are condensed and visible. The

chromosomes are then examined microscopically for structural damage.

Methodology:

Cultured mammalian cells (e.g., Chinese hamster lung cells or human peripheral blood

lymphocytes) are treated with various concentrations of the test compound for a defined

period (e.g., 3-4 hours with metabolic activation and 21 hours without).

A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

The cells are harvested, treated with a hypotonic solution to swell the cells and spread the

chromosomes, and then fixed.

The fixed cells are dropped onto microscope slides, and the chromosomes are stained.

A predetermined number of metaphase spreads are analyzed under a microscope for

chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and

exchanges. A statistically significant, dose-dependent increase in the percentage of cells

with aberrations indicates a clastogenic potential.

In Vivo Micronucleus Test
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The micronucleus test is a reliable assay for detecting genotoxic compounds that cause

chromosomal damage in vivo.

Principle: The assay detects damage to chromosomes or the mitotic apparatus in

erythroblasts (immature red blood cells) in the bone marrow. When an erythroblast develops,

its main nucleus is expelled. Any chromosome fragments or whole chromosomes that are

not incorporated into the main nucleus during cell division can remain in the cytoplasm as

small, separate nuclei called micronuclei.

Methodology:

Animals (typically mice or rats) are administered the test substance, usually via oral

gavage or intraperitoneal injection, at multiple dose levels.

At appropriate time points after treatment, the animals are euthanized, and bone marrow

is extracted from the femurs.

The bone marrow cells are flushed, smeared onto microscope slides, and stained.

The slides are analyzed microscopically to determine the frequency of micronucleated

polychromatic erythrocytes (MNPCEs) among a large population of polychromatic

erythrocytes (PCEs). An increase in the frequency of MN-PCEs in treated animals

compared to a control group indicates induced chromosome damage.

Signaling Pathways and Mechanisms of Toxicity
The dual nature of catechins as both antioxidants and pro-oxidants is central to their biological

effects, including their potential toxicity. This duality is largely dependent on concentration and

the cellular environment.

Antioxidant Mechanisms
At lower, physiologically relevant concentrations, catechins act as potent antioxidants through

several mechanisms:

Direct ROS Scavenging: The phenolic hydroxyl groups in the catechin structure can donate

an electron to neutralize reactive oxygen species, thereby breaking the cycle of free radical
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generation.

Metal Ion Chelation: Catechins can chelate metal ions like iron and copper, which can

otherwise participate in Fenton reactions to produce highly reactive hydroxyl radicals.

Induction of Antioxidant Enzymes: Catechins can upregulate the expression of endogenous

antioxidant enzymes through pathways like the Nrf2 signaling pathway.

Pro-oxidant Mechanisms and Toxicity
At higher concentrations, particularly under in vitro conditions, catechins can exhibit pro-oxidant

effects, leading to cellular damage.

Auto-oxidation and ROS Generation: In cell culture media, catechins can auto-oxidize,

leading to the production of ROS, primarily hydrogen peroxide (H₂O₂). This process is

influenced by factors such as pH and the presence of metal ions.

Mitochondrial Dysfunction: The generated ROS can damage mitochondria, leading to a

collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation,

and ultimately, apoptosis.

DNA Damage: The production of ROS in the vicinity of DNA can lead to oxidative DNA

damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). This

mechanism is thought to be responsible for the positive results seen in some in vitro

genotoxicity assays.

Visualizations
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Caption: Workflow of genotoxicity assessment for (-)-catechin.
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Caption: Dual antioxidant and pro-oxidant activities of (-)-catechin.
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Conclusion
The available data indicate that (-)-catechin and related catechins have a complex safety

profile that is highly dependent on concentration and the biological system being studied. In

vitro, particularly at high concentrations, catechins can exhibit pro-oxidant activity, leading to

cytotoxicity and positive findings in some genotoxicity assays like the chromosomal aberration

test. This in vitro genotoxicity appears to be mediated by the generation of reactive oxygen

species in the cell culture environment.

However, these in vitro findings are not consistently replicated in vivo. Animal studies

demonstrate a lack of genotoxic activity in the micronucleus test, even at high doses. The

NOAEL for subchronic oral toxicity in rats is well-defined, with liver toxicity being the primary

concern at very high intake levels.

For researchers, scientists, and drug development professionals, it is crucial to consider the

context of these findings. The pro-oxidant effects observed in vitro may not be directly

translatable to the in vivo situation, where catechins are rapidly metabolized and homeostatic

mechanisms for managing oxidative stress are more robust. Overall, the weight of evidence

suggests that under normal conditions of use and dietary intake, (-)-catechin does not pose a

significant genotoxic risk. However, high-dose supplementation warrants careful consideration

of potential liver toxicity. Future research should continue to investigate the mechanisms that

differentiate the in vitro and in vivo effects of catechins to further refine their safety assessment.
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To cite this document: BenchChem. [(-)-Catechin: A Comprehensive Assessment of Potential
Toxicity and Genotoxicity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600259#catechol-potential-toxicity-and-genotoxicity-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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